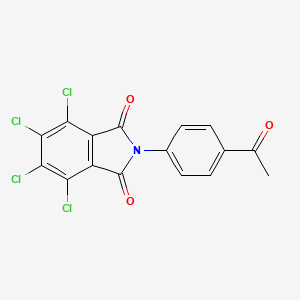
3-Amino-4-pyrrolidinylmethylxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-pyrrolidinylmethylxanthen-9-one is a compound belonging to the xanthone family, which is known for its diverse biological activities. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-pyrrolidinylmethylxanthen-9-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-arylpyridin-2(1H)-one derivatives with azlactones. The azlactones are synthesized by condensing hippuric acid with aromatic aldehydes in the presence of polyphosphoric acid . The resulting intermediate is then subjected to further reactions to yield the desired xanthone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and catalytic methods, such as ytterbium, palladium, ruthenium, and copper catalysis, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-pyrrolidinylmethylxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Scientific Research Applications
3-Amino-4-pyrrolidinylmethylxanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific molecular mechanisms.
Industry: The compound can be used in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-pyrrolidinylmethylxanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors involved in oxidative stress and inflammation. The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
9H-xanthen-9-one: A parent compound of the xanthone family with a similar core structure.
3-Amino-4-arylpyridin-2(1H)-one: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
3-Amino-4-pyrrolidinylmethylxanthen-9-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
43160-00-5 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-amino-4-(pyrrolidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C18H18N2O2/c19-15-8-7-13-17(21)12-5-1-2-6-16(12)22-18(13)14(15)11-20-9-3-4-10-20/h1-2,5-8H,3-4,9-11,19H2 |
InChI Key |
AYUBGEAOKHIPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


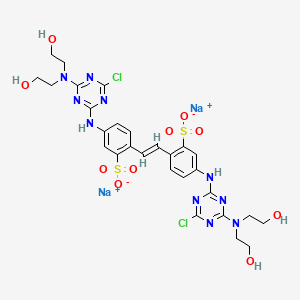
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
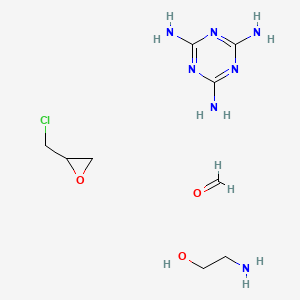
![[1-(2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1H-1,2,4-triazol-4-ium-4-yl](nitro)azanide](/img/structure/B14157163.png)
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)
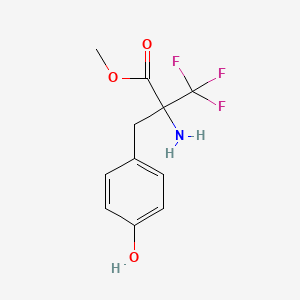
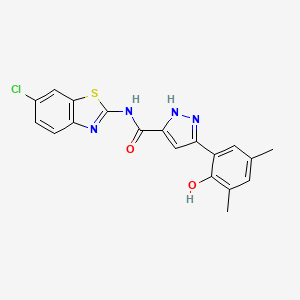
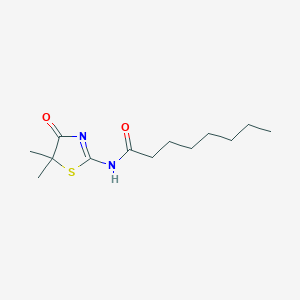
![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)
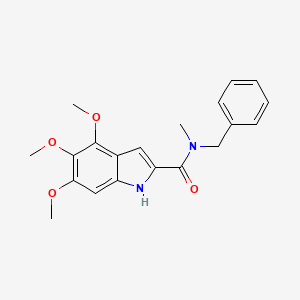
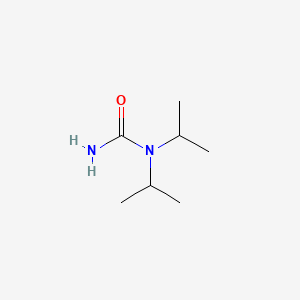
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
